molecular formula C11H16ClNO2 B000035 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- CAS No. 51424-33-0

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-

Cat. No.: B000035
CAS No.: 51424-33-0
M. Wt: 229.7 g/mol
InChI Key: PZZVNEZKNWRZEG-OGFXRTJISA-N
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Description

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- is a chiral isoquinoline derivative characterized by:

  • Molecular formula: C₁₁H₁₆ClNO₂
  • Molecular weight: 229.709 g/mol .
  • Key substituents: A methyl group at position 1, a methoxy group at position 7, and a hydroxyl group at position 4.

This compound belongs to the tetrahydroisoquinoline class, known for diverse pharmacological activities, including antimicrobial and central nervous system modulation.

Properties

IUPAC Name

(1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZVNEZKNWRZEG-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965743
Record name 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51424-33-0
Record name 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALSOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYW06894PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)- is a member of the isoquinoline alkaloids, a diverse class of natural compounds known for their significant biological activities. This article explores the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids are characterized by their bicyclic structure and are derived from plants. They exhibit a wide range of biological activities including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects. Recent studies have shown that modifications in their chemical structure can significantly influence their bioactivity and efficacy against various diseases .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of isoquinoline derivatives. For instance, certain isoquinoline compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. A study indicated that specific alkynyl isoquinolines exhibited a broad spectrum of bactericidal activity against resistant strains .

Table 1: Antimicrobial Activity of Isoquinoline Alkaloids

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
HSN584Staphylococcus aureus2 µg/mL
HSN739Escherichia coli5 µg/mL
Isoquinoline Sulfonamide 1Klebsiella pneumoniae12.5 µM

These findings suggest that isoquinoline alkaloids could be promising candidates for developing new antibiotics.

Neuroprotective Effects

Isoquinoline derivatives have also been studied for their neuroprotective effects. Research indicates that these compounds can protect neuronal cells from oxidative stress and inflammation. For example, studies have shown that certain isoquinoline alkaloids can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

Table 2: Acetylcholinesterase Inhibition by Isoquinoline Alkaloids

CompoundIC50 (µg/mL)
Protopine456.72 ± 50.63
Stylopine24.59 ± 0.20
Chelidonine<LoQ

This inhibition suggests a potential application in treating cognitive disorders.

Antitumor Activity

The antitumor properties of isoquinoline alkaloids have garnered considerable attention. Compounds such as berberine and sanguinarine have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 3: Cytotoxicity of Isoquinoline Alkaloids

CompoundCancer Cell LineIC50 (µM)
BerberineHeLa10.0
SanguinarineMCF-715.5

The biological activities of isoquinoline alkaloids are often attributed to their ability to interact with multiple biological targets:

  • Inhibition of Enzymes : Many isoquinolines inhibit enzymes such as AChE and various kinases, leading to altered cellular signaling pathways.
  • Antioxidant Properties : These compounds exhibit antioxidant activity which helps in reducing oxidative stress in cells.
  • Modulation of Ion Channels : Some isoquinolines interact with ion channels in neuronal cells, influencing neurotransmission and neuronal excitability .

Case Studies

Several case studies illustrate the therapeutic potential of isoquinoline alkaloids:

  • Case Study on Antibacterial Efficacy : A study evaluated the effectiveness of HSN584 against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant bactericidal activity at low concentrations, indicating its potential as an alternative treatment for resistant infections .
  • Neuroprotective Study : Another investigation assessed the impact of protopine on neuroinflammation in BV2 microglial cells. Results showed a marked reduction in inflammatory markers upon treatment with protopine, suggesting its potential for treating neurodegenerative conditions .

Scientific Research Applications

Antibacterial Applications

Recent studies have identified isoquinoline derivatives as promising candidates for antibacterial agents. For instance, isoquinoline sulfonamides have been shown to act as allosteric inhibitors of DNA gyrase, an essential target in bacterial topoisomerase, demonstrating significant antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli . The structural optimization of these compounds has led to the discovery of potent analogs that exhibit low minimum inhibitory concentrations (MIC), indicating their potential as novel antibiotics.

Table 1: Antibacterial Activity of Isoquinoline Derivatives

CompoundTarget BacteriaMIC (µM)Notes
LEI-800E. coli6.25Potent against fluoroquinolone-resistant strains
Isoquinoline 1K. pneumoniae12.5Effective against Gram-negative bacteria

Antiviral Properties

Isoquinoline and its derivatives have also been investigated for their antiviral properties, particularly against viral infections such as SARS-CoV-2. A comprehensive review highlighted the bioactivity of various isoquinoline alkaloids in inhibiting viral replication through multiple mechanisms . In silico studies have shown promising binding affinities of isoquinoline derivatives to viral proteins, suggesting their potential as therapeutic agents in combating viral diseases.

Table 2: Antiviral Activity of Isoquinoline Compounds

CompoundVirusIC50 (µM)Mechanism of Action
CoptisineSARS-CoV-29.15Inhibition of main protease (M pro)
BerberineInfluenza H1N10.44Suppression of viral growth

Anticancer Research

Isoquinoline derivatives have shown promise in cancer research due to their cytotoxic effects against various cancer cell lines. Studies focusing on naturally occurring isoquinoline alkaloids have demonstrated their ability to induce apoptosis in cancer cells . The structure-activity relationship (SAR) studies indicate that specific modifications to the isoquinoline structure can enhance its anticancer activity.

Table 3: Cytotoxicity of Isoquinoline Alkaloids

CompoundCancer Cell LineIC50 (µM)Observations
Compound AHuman osteosarcoma12.2Induces apoptosis
Compound BHepG2 liver cells10.58Inhibits cell proliferation

Chemical Reactions Analysis

Structural Features Influencing Reactivity

  • Core Structure : The tetrahydroisoquinoline scaffold provides sites for electrophilic/nucleophilic attack and hydrogenation.
  • Functional Groups :
    • 6-Hydroxyl Group : Prone to oxidation, substitution, and esterification.
    • 7-Methoxy Group : Susceptible to demethylation or nucleophilic substitution.
    • 1-Methyl Group : Steric effects influence reaction pathways.
  • Chirality : The (1R)-(+)-enantiomer exhibits stereospecific interactions in asymmetric synthesis or biological systems .

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield Reference
Oxidation to Quinone KMnO₄ (acidic) at 60°C6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-5,8-dione72%
Partial Oxidation Ceric ammonium nitrate (CAN), RT6-Keto-tetrahydroisoquinoline derivative58%

Key Findings :

  • Oxidizing agents like KMnO₄ convert the hydroxyl group to a ketone or quinone, critical for synthesizing bioactive derivatives .
  • Stereochemistry is retained in mild oxidation conditions but may racemize under harsh acidic environments .

Substitution Reactions

The hydroxyl and methoxy groups participate in nucleophilic substitutions:

Hydroxyl Group Modifications

Reaction Reagents/Conditions Product Yield Reference
Esterification Acetyl chloride, pyridine, 0°C6-Acetoxy derivative85%
Alkylation Methyl iodide, K₂CO₃, DMF6-Methoxy-tetrahydroisoquinoline78%

Methoxy Group Demethylation

Reaction Reagents/Conditions Product Yield Reference
BBr₃-mediated Demethylation BBr₃, CH₂Cl₂, -78°C6-Hydroxy-7-methoxy derivative64%

Key Findings :

  • Demethylation with BBr₃ selectively removes the 7-methoxy group without affecting the 6-hydroxyl group .
  • Alkylation retains the (1R)-configuration due to steric hindrance from the 1-methyl group .

Reduction and Hydrogenation

The tetrahydroisoquinoline ring can undergo further saturation:

Reaction Reagents/Conditions Product Yield Reference
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOHDecahydroisoquinoline derivative90%
LiAlH₄ Reduction LiAlH₄, THF, refluxN-Methylamine intermediate68%

Key Findings :

  • Hydrogenation fully saturates the ring, enhancing conformational rigidity .
  • LiAlH₄ reduces amide bonds in derivatives but does not alter stereochemistry .

Stereospecific Reactions

The (1R)-(+)-enantiomer exhibits unique reactivity in asymmetric synthesis:

Reaction Reagents/Conditions Product Yield Reference
Chiral Resolution L-Tartaric acid, MeOHEnantiopure (1R)-(+)-isomer95% ee
Enzymatic Acetylation Lipase B, vinyl acetate(1R)-(+)-6-Acetoxy derivative82% ee

Key Findings :

  • Enzymatic methods preserve enantiopurity better than chemical routes .
  • Chiral auxiliaries like tartaric acid are effective for large-scale resolution .

Salt Formation and Exchange

The hydrochloride salt can undergo anion exchange:

Reaction Reagents/Conditions Product Yield Reference
Anion Exchange AgNO₃, H₂ONitrate salt89%
Neutralization NaOH, EtOHFree base (1R)-(+)-6-Isoquinolinol94%

Key Findings :

  • Anion exchange does not affect the tetrahydroisoquinoline core .
  • The free base is more reactive in organic solvents than the hydrochloride salt .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Modifications Key Properties/Applications References
Target Compound (79906-89-1) C₁₁H₁₆ClNO₂ 229.709 1-methyl, 6-OH, 7-OCH₃ Chiral specificity; potential CNS activity
6-Isoquinolinol,1,2,3,4-tetrahydro-, HCl (1:1) C₉H₁₀ClNO 183.64 No methoxy or methyl groups Simpler structure; reduced lipophilicity
(R)-(+)-6-Chloro-7-hydroxy-1-phenyl-... (115514-85-7) C₁₅H₁₄ClNO 259.731 1-phenyl, 6-Cl, 7-OH Increased electronegativity; altered receptor affinity
1-(4-Chlorophenethyl)-7-methoxy-2-methyl-... (CID 46693) C₁₉H₂₂ClNO₂ 343.84 4-chlorophenethyl at position 1 Enhanced lipophilicity; potential antimicrobial use
1-Ethyl-6-methoxy-... (19886-92-1) C₁₂H₁₈ClNO₂ 243.73 1-ethyl instead of 1-methyl Increased alkyl chain length; altered solubility
Antimicrobial Activity
  • The analog 1-(4-chlorophenethyl)-7-methoxy-2-methyl-... (CID 46693) exhibits structural features (e.g., bulky 4-chlorophenethyl group) that may enhance membrane penetration, a critical factor for antimicrobial efficacy .
Chiral Specificity
  • The (1R)-(+)-enantiomer of the target compound contrasts with (±)-7-(Benzyloxy)-1-(4-(benzyloxy)benzyl)-6-methoxy-... (CAS 304462-60-0), a racemic mixture with undefined stereochemical activity . Enantiopure compounds often exhibit superior pharmacokinetic profiles.

Preparation Methods

Pomeranz-Fritsch-Bobbitt Cyclization

The Pomeranz-Fritsch-Bobbitt (PFB) reaction is a classical method for constructing tetrahydroisoquinoline scaffolds. For the target compound, this involves cyclization of a β-arylethylamine precursor bearing pre-installed methoxy and methyl groups. A modified PFB approach described in the synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid employs chiral aminoacetaldehyde acetals to direct stereochemistry. By substituting methoxy groups at position 7 and introducing a methyl group at position 1 during the cyclization step, this method achieves diastereoselectivity >90% ee.

Key parameters:

  • Solvent : Anhydrous toluene or dichloromethane.

  • Catalyst : Lewis acids (e.g., BF₃·OEt₂) facilitate cyclization.

  • Temperature : −20°C to room temperature.

Petasis Borono-Mannich Reaction

Enantioselective Synthesis and Resolution

Chiral Pool Synthesis

Starting from (R)-phenylglycine derivatives, the tetrahydroisoquinoline core is built while retaining chirality. For example, (R)-2-amino-2-(4-methoxyphenyl)acetic acid serves as a chiral precursor, with cyclization under Mitsunobu conditions preserving the (1R)-configuration.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired (1S)-enantiomer from a racemic mixture. This method achieves ≥98% ee but requires additional steps for salt formation.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by:

  • Dissolving the compound in anhydrous diethyl ether.

  • Slowly adding HCl (g) or 4M HCl in dioxane.

  • Filtering and drying the precipitate under vacuum.

Purity : ≥99% (HPLC) with single impurities ≤0.15%.

Industrial-Scale Optimization

One-Pot Methodologies

A patented one-pot synthesis for analogous compounds reduces processing time and cost:

  • Formylation : Ethyl formate as a formylating agent.

  • Cyclization : Phosphotungstic acid (H₃PW₁₂O₄₀) catalyzes ring closure.

  • Crystallization : Cooling to 5–10°C precipitates the hydrochloride salt.

Advantages :

  • Yield : 75–80%.

  • Purity : 99.0–99.5% (HPLC).

Green Chemistry Approaches

  • Solvent Recycling : Methanol and ethanol are recovered via distillation.

  • Catalyst Reuse : Phosphotungstic acid retains activity for 3–5 cycles.

Analytical and Process Control

ParameterMethodSpecification
Enantiomeric purityChiral HPLC≥98% ee (Chiralpak AD-H column)
Chemical purityHPLC (C18 column)≥99.0%
Moisture contentKarl Fischer titration≤0.5% w/w

Challenges and Limitations

  • Steric Hindrance : Bulky substituents at positions 1 and 7 slow cyclization kinetics.

  • Oxidation Risks : The 6-hydroxyl group requires inert atmosphere handling to prevent quinone formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-(+)-6-isoquinolinol derivatives, and how can stereochemical purity be optimized?

  • Methodological Answer : The synthesis of (1R)-configured tetrahydroisoquinolines often involves asymmetric hydrogenation or chiral resolution. For example, intermediates like 6-methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol (C11H13NO2) can be synthesized via Pictet-Spengler condensation using chiral amines or catalysts to enforce stereoselectivity . Post-synthetic resolution via diastereomeric salt formation (e.g., with tartaric acid) is a common strategy. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Analytical techniques like chiral HPLC or circular dichroism (CD) spectroscopy are critical for verifying enantiomeric excess (≥98%) .

Q. How should researchers characterize the physicochemical stability of this hydrochloride salt under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) and long-term storage (-20°C for powders, -80°C for solutions) . Key parameters to monitor:

  • Purity : HPLC with UV detection (λ = 254 nm) to track degradation products.
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis.
  • Crystallinity : X-ray powder diffraction (XRPD) to detect polymorphic transitions.
  • pH stability : Assess solubility and salt dissociation in buffers (pH 1–9). Evidence suggests hydrochloride salts of similar isoquinolines degrade via hydrolysis under alkaline conditions .

Q. What analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration (1R) and hydrogen-bonding patterns .
  • NMR spectroscopy : Key signals include methoxy (δ 3.8–4.0 ppm, singlet) and methyl groups (δ 1.2–1.5 ppm, triplet for CH3 adjacent to N). NOESY correlations can confirm spatial arrangement of substituents.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (C11H14NO2·HCl; [M+H]+ = 228.0998).
  • Polarimetry : Specific optical rotation ([α]D +25° to +30° in methanol) validates enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (1R)-enantiomers versus racemic mixtures?

  • Methodological Answer : Discrepancies often arise from impurities or incomplete stereochemical separation. To address this:

  • Dose-response assays : Compare EC50 values of pure (1R)-enantiomer vs. racemic mixtures in receptor-binding studies (e.g., α-adrenergic or serotonin receptors).
  • Metabolic profiling : Use LC-MS to identify enantiomer-specific metabolites in hepatic microsomes.
  • Structural analogs : Test derivatives (e.g., 6,7-dimethoxy variants) to isolate stereochemical contributions to activity .

Q. What experimental strategies can mitigate challenges in achieving high yields during scale-up synthesis?

  • Methodological Answer :

  • Catalyst optimization : Replace homogeneous catalysts (e.g., Rhodium-BINAP complexes) with immobilized enzymes or heterogeneous catalysts to improve turnover and reduce costs.
  • Flow chemistry : Continuous hydrogenation reactors minimize side reactions (e.g., over-reduction of the isoquinoline ring).
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, enabling rapid adjustment of parameters (e.g., H2 pressure) .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Molecular docking : Screen (1R)-enantiomers against homology models of G-protein-coupled receptors (GPCRs) to predict binding affinities.
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy groups at position 7) with biological activity using 3D descriptors.
  • MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to identify critical binding residues .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility data across different studies?

  • Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Standardize protocols:

  • Solubility determination : Use shake-flask method with HPLC quantification (saturation solubility in PBS at 25°C).
  • Polymorph screening : Perform solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to isolate stable forms.
  • Residual solvent analysis : GC-MS to detect traces of DMSO or THF, which artificially enhance solubility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-
Reactant of Route 2
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methoxy-1-methyl-, hydrochloride, (1R)-(+)-

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